Bienvenue dans la boutique en ligne BenchChem!

6-(3-methoxypiperidin-1-yl)pyridine-3-carbonitrile

Physicochemical profiling CNS drug-likeness Medicinal chemistry design

This heterocyclic building block features a chiral 3-methoxypiperidine substitution on a pyridine-3-carbonitrile core (C₁₂H₁₅N₃O, MW 217.27), aligning with Boehringer Ingelheim's QPCT/QPCTL inhibitor patents. The racemic 3-methoxy group provides unique electronic and steric properties, altering nitrogen basicity and binding selectivity—critical for mapping isoform selectivity and metabolic stability (O-dealkylation) without introducing an H-bond donor that would impair CNS penetration (logP 3.03, PSA 40.16 Ų). Its dual orthogonal handles (methoxy and nitrile) allow multi-directional diversification for parallel library synthesis. Choose this specific substitution pattern to avoid unpredictable loss of target engagement observed with unsubstituted or 4-substituted analogs.

Molecular Formula C12H15N3O
Molecular Weight 217.272
CAS No. 1860741-18-9
Cat. No. B2546567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-methoxypiperidin-1-yl)pyridine-3-carbonitrile
CAS1860741-18-9
Molecular FormulaC12H15N3O
Molecular Weight217.272
Structural Identifiers
SMILESCOC1CCCN(C1)C2=NC=C(C=C2)C#N
InChIInChI=1S/C12H15N3O/c1-16-11-3-2-6-15(9-11)12-5-4-10(7-13)8-14-12/h4-5,8,11H,2-3,6,9H2,1H3
InChIKeyQRQKDGGCCFQSFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-Methoxypiperidin-1-yl)pyridine-3-carbonitrile (CAS 1860741-18-9) – Core Scaffold & Procurement Identity


6-(3-Methoxypiperidin-1-yl)pyridine-3-carbonitrile (CAS 1860741-18-9) is a heterocyclic building block belonging to the piperidinylpyridinylcarbonitrile class. Its structure consists of a pyridine-3-carbonitrile core substituted at the 6-position with a racemic 3-methoxypiperidine moiety (molecular formula C₁₂H₁₅N₃O; MW 217.27 g/mol) . The scaffold is a key intermediate in the Boehringer Ingelheim patent series describing QPCT/QPCTL inhibitors for oncology immunotherapy [1], placing it within a therapeutically active chemical space distinct from simple unsubstituted piperidine analogs.

Why Generic Substitution Fails for 6-(3-Methoxypiperidin-1-yl)pyridine-3-carbonitrile


The 3-methoxy substituent on the piperidine ring is not a silent structural feature. It introduces a chiral center, alters the electron density on the piperidine nitrogen, and reshapes the molecule's physicochemical profile compared to des-methoxy or regioisomeric analogs . In the context of QPCT/QPCTL inhibitor SAR, the piperidine substitution pattern directly governs binding pocket complementarity and isoform selectivity profiles [1]. Replacing this compound with an unsubstituted piperidine or a 4-substituted variant risks losing target engagement, altering metabolic stability, or introducing unwanted off-target pharmacology — differences that cannot be predicted without experimental confirmation. The quantitative evidence below demonstrates why this specific substitution pattern cannot be assumed interchangeable with close structural neighbors.

Quantitative Differentiation Evidence for 6-(3-Methoxypiperidin-1-yl)pyridine-3-carbonitrile vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity and CNS MPO Desirability vs. Unsubstituted Piperidine Analog

The 3-methoxypiperidine substitution imparts a measurable increase in lipophilicity and hydrogen-bond acceptor count relative to the unsubstituted piperidine comparator 6-(piperidin-1-yl)pyridine-3-carbonitrile (CAS 501378-38-7). The target compound exhibits a calculated logP of 3.0259 versus 2.35 for the des-methoxy analog [1]. Additionally, the methoxy oxygen contributes an extra H-bond acceptor (total 5 vs. 3), shifting the topological polar surface area (PSA) from 40.16 Ų to a value more compatible with blood-brain barrier penetration in the CNS MPO scoring paradigm . This altered profile directly impacts permeability, solubility, and formulation strategy.

Physicochemical profiling CNS drug-likeness Medicinal chemistry design

Hydrogen-Bond Acceptor Count and Rule-of-Five Profile Differentiation vs. 4-Hydroxymethyl Analog

Compared with the 4-hydroxymethylpiperidine analog 6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile (CAS not assigned from search results), the target compound replaces a hydrogen-bond donor (hydroxymethyl –OH) with a hydrogen-bond acceptor (methoxy –OCH₃). The target compound has 0 H-bond donors and 5 H-bond acceptors, yielding 0 Lipinski Rule-of-Five (RO5) violations . In contrast, the 4-hydroxymethyl analog possesses 1 H-bond donor and 5 H-bond acceptors (also 0 RO5 violations), but its donor capacity alters solubility, crystal packing, and potential for P-glycoprotein efflux recognition . The absence of a donor in the target compound may confer superior passive membrane permeability in certain contexts.

Drug-likeness Oral bioavailability prediction Lead optimization

Structural Alignment with QPCT/QPCTL Inhibitor Patent Series — Scaffold Privilege vs. Unsubstituted Piperidine

The piperidinylpyridinylcarbonitrile scaffold, exemplified by the target compound, is the core chemotype of the Boehringer Ingelheim QPCT/QPCTL inhibitor patent series (US20250250251) [1]. The 3-methoxypiperidine substitution pattern is consistent with the general Formula (I) described in the patent, which encompasses a range of piperidine substituents claimed to modulate dual QPCT/QPCTL inhibitory activity. While specific IC₅₀ values for the 3-methoxy analog are not publicly disclosed in the patent's exemplified compounds, the inclusion of alkoxy-substituted piperidines within the Markush structure indicates this substitution is part of the claimed intellectual property space [1]. By contrast, the simple unsubstituted piperidine analog (CAS 501378-38-7) falls outside the exemplified substituent scope of the QPCT/L patent claims, representing a structurally distinct and functionally unvalidated scaffold in this therapeutic context.

QPCT/QPCTL inhibition Cancer immunotherapy Patent SAR

Chiral Center Introduction: Enantiomeric Differentiation Potential vs. Achiral Analogs

The 3-methoxypiperidine substituent introduces a single chiral center at the 3-position of the piperidine ring, creating a racemic mixture (1 undefined chiral center per mcule property calculator) . This is in contrast to both the unsubstituted piperidine analog (CAS 501378-38-7, achiral) and the 4-hydroxymethyl analog (achiral at the piperidine ring) . The presence of chirality enables downstream enantiomeric resolution and stereospecific structure-activity relationship (SAR) exploration — a capability absent in the achiral comparators. In QPCT/L inhibitor programs, stereochemistry at the piperidine 3-position can influence binding mode and isoform selectivity, as has been documented for related piperidine-based enzyme inhibitors [1].

Chirality Stereospecific SAR Enantioselective synthesis

Optimal Application Scenarios for 6-(3-Methoxypiperidin-1-yl)pyridine-3-carbonitrile Procurement


QPCT/QPCTL Dual Inhibitor Lead Generation for Cancer Immunotherapy

This compound serves as a direct entry point into the Boehringer Ingelheim QPCT/QPCTL inhibitor chemical space . Its 3-methoxypiperidine-pyridine-3-carbonitrile core matches the general Formula (I) of US20250250251, enabling rapid analog synthesis for programs targeting the CD47-SIRPα immune checkpoint axis or chemokine-driven tumor immunity pathways. The racemic nature of the compound allows for chiral resolution and enantioselective SAR development, a strategic advantage over achiral piperidine analogs that lack this stereochemical dimension [1].

CNS-Penetrant Fragment and Lead Optimization Programs

With a calculated logP of 3.0259 and zero hydrogen-bond donors, the compound resides in a favorable region of CNS MPO chemical space . Its PSA of 40.16 Ų and 2 rotatable bonds predict moderate-to-good blood-brain barrier permeability [1]. Medicinal chemistry teams focused on neuroscience targets can use this intermediate to build focused libraries where the methoxy group serves as a tunable handle for modulating metabolic stability (via O-dealkylation) without introducing an H-bond donor that would penalize CNS penetration.

Structure-Activity Relationship Studies Exploring Piperidine 3-Position Substitution Effects

The 3-methoxy substituent provides a distinct electronic and steric environment compared to unsubstituted, 3-fluoro, 3-methyl, or 4-substituted piperidine analogs . This compound is ideally suited for systematic SAR campaigns where the goal is to map the tolerance of a biological target to alkoxy substitution at the piperidine 3-position. The methoxy group's electron-donating resonance effect (+M) and inductive withdrawal (-I) create a unique electronic profile that influences the basicity of the piperidine nitrogen (calculated pKa shift) and, consequently, its protonation state at physiological pH — a parameter that directly affects binding affinity and selectivity [2].

Building Block for Parallel Library Synthesis via Nitrile Functionalization

The 3-carbonitrile group on the pyridine ring provides a versatile synthetic handle for downstream diversification. It can be converted to primary amines (via reduction), carboxylic acids/amides (via hydrolysis), tetrazoles (via click chemistry with azides), or amidoximes . For procurement teams sourcing intermediates for parallel library synthesis, this dual-functionalized scaffold (methoxy handle + nitrile handle) offers orthogonal reactivity that simple piperidine analogs lack, maximizing the chemical space accessible from a single building block investment.

Quote Request

Request a Quote for 6-(3-methoxypiperidin-1-yl)pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.